

7-Amino-4-methylcoumarin (AMC): A Comprehensive Technical Guide to its Spectral Properties

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Compound of Interest		
Compound Name:	Arnocoumarin	
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Introduction

7-Amino-4-methylcoumarin (AMC), a prominent member of the coumarin family of fluorescent dyes, is a versatile and widely utilized tool in biomedical research and drug discovery.[1] Its intrinsic blue fluorescence and sensitivity to the local microenvironment make it an invaluable probe for developing sensitive fluorogenic assays, particularly for detecting enzymatic activity. [1][2] When conjugated to a peptide or other substrate, the fluorescence of AMC is typically quenched. Enzymatic cleavage releases the free AMC, resulting in a significant increase in fluorescence intensity that can be directly correlated with enzyme activity.[1] This technical guide provides an in-depth overview of the core spectral properties of AMC, detailed experimental protocols, and visualizations of its application in biochemical assays.

Core Spectroscopic Properties of 7-Amino-4-methylcoumarin

The photophysical characteristics of 7-Amino-4-methylcoumarin are significantly influenced by the surrounding solvent environment, a phenomenon known as solvatochromism.[3] An increase in solvent polarity generally leads to a bathochromic (red) shift in the emission spectrum. This is due to the stabilization of the more polar excited state relative to the ground state.





Data Presentation: Spectroscopic Parameters of 7-Amino-4-methylcoumarin in Various Solvents

The following table summarizes the key spectroscopic parameters of AMC in a selection of solvents with varying polarities. It is important to note that the exact values can vary slightly depending on experimental conditions.

Solvent	Dielectric Constant (ε)	Absorption Maxima (λabs) (nm)	Emission Maxima (λem) (nm)	Stokes Shift (cm-1)	Fluorescen ce Lifetime (τ) (ns)
Water	80.1	350	445-450	5800	1.7 - 2.5
Ethanol	24.6	354, 365	430-440, 440	4800	4.1
Methanol	32.7	352	435-445	5200	4.5
Acetonitrile	37.5	350	425-435	4800	4.9
Dimethyl Sulfoxide (DMSO)	46.7	360	450-460	5500	-
Dichlorometh ane	8.9	350	415-425	4500	-
Toluene	2.4	345	400-410	4400	-
Cyclohexane	2.0	340	390-400	4100	-

Molar Extinction Coefficient (ε)

A definitive molar extinction coefficient for free 7-Amino-4-methylcoumarin is not consistently reported in the literature. However, for an N-Acetyl-Ile-Glu-Thr-Asp-7-Amido-4-methylcoumarin substrate, a molar extinction coefficient of 1.78 x 104 L·mol-1·cm-1 in ethanol has been reported.

Fluorescence Quantum Yield (ΦF)



The fluorescence quantum yield of AMC is highly dependent on the solvent. While a definitive value is not consistently reported for free AMC, a quantum yield of approximately 0.5 has been noted for 7-Amino-4-methylcoumarin in ethanol. For comparison, the derivative 6-hydroxy-7-amino-4-methylcoumarin has a reported quantum yield of 0.81 in methanol.

Experimental Protocols

Detailed and standardized experimental procedures are crucial for obtaining reliable and reproducible spectroscopic data.

Measurement of Absorption and Emission Spectra

Objective: To determine the absorption and emission maxima of 7-Amino-4-methylcoumarin in a specific solvent.

Materials:

- 7-Amino-4-methylcoumarin (AMC)
- Spectroscopic grade solvents
- UV-Vis spectrophotometer
- Fluorometer
- · Quartz cuvettes (1 cm path length)
- · Volumetric flasks and pipettes

Procedure:

- Stock Solution Preparation: Prepare a 1 mM stock solution of AMC in a suitable solvent such as ethanol or DMSO.
- Working Solution Preparation: Prepare a series of dilutions from the stock solution in the solvent of interest to obtain concentrations ranging from 1 μ M to 10 μ M. The final absorbance at the absorption maximum should be between 0.05 and 0.1 to minimize inner filter effects.



- · Absorption Measurement:
 - Use the pure solvent as a blank to zero the spectrophotometer.
 - Record the absorption spectrum of the AMC solution from 250 nm to 450 nm.
 - Identify the wavelength of maximum absorbance (λabs).
- Emission Measurement:
 - \circ Set the excitation wavelength of the fluorometer to the determined λ abs.
 - Record the emission spectrum from the excitation wavelength + 10 nm to 600 nm.
 - Identify the wavelength of maximum emission (λem).

Measurement of Relative Fluorescence Quantum Yield

Objective: To determine the fluorescence quantum yield (Φ f) of AMC in a specific solvent relative to a known standard.

Materials:

- AMC solution
- Quantum yield standard with a known Φf (e.g., quinine sulfate in 0.1 M H2SO4, Φf = 0.54)
- Fluorometer with a corrected emission spectrum function
- UV-Vis spectrophotometer

Procedure:

- Prepare solutions of both the AMC sample and the standard in the same solvent with an absorbance of approximately 0.05 at the excitation wavelength of the standard.
- Record the absorption spectra of both the sample and the standard.



- Record the corrected emission spectra of both the sample and the standard, ensuring the same excitation wavelength and instrument settings are used for both.
- Integrate the area under the emission curves for both the sample (Ix) and the standard (Ist).
- Calculate the quantum yield of the sample (Φx) using the following equation:

$$\Phi x = \Phi st * (Ix / Ist) * (Ast / Ax) * (\eta x2 / \eta st2)$$

Where:

- A is the absorbance at the excitation wavelength.
- \circ η is the refractive index of the solvent.
- The subscripts x and st refer to the unknown sample and the standard, respectively.

Applications in Biochemical Assays

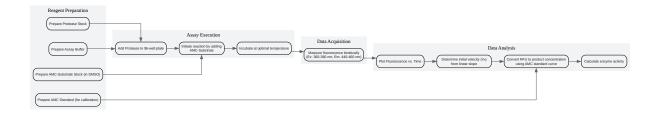
AMC is extensively used in fluorogenic assays to monitor enzyme activity, particularly for proteases like caspases.

General Protease Assay Using an AMC-Substrate

Principle: A specific peptide sequence recognized by the protease of interest is conjugated to AMC, quenching its fluorescence. Upon cleavage of the peptide by the protease, free AMC is released, leading to a measurable increase in fluorescence.

Generalized Experimental Workflow:





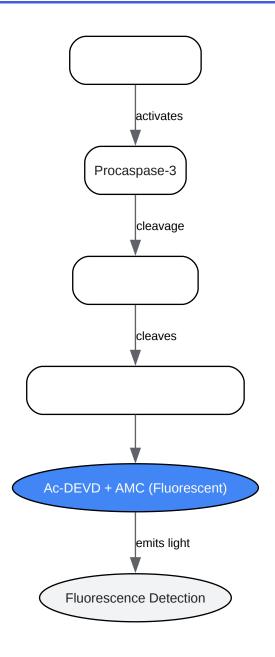
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A generalized experimental workflow for an AMC-based protease assay.

Caspase-3 Signaling Pathway and Detection

Coumarin derivatives have been shown to induce apoptosis, a programmed cell death pathway in which caspase-3 is a key executioner enzyme. The activation of caspase-3 can be monitored using a specific AMC-based substrate such as Ac-DEVD-AMC.





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Simplified pathway of Caspase-3 activation and detection using an AMC substrate.

Conclusion

7-Amino-4-methylcoumarin is a powerful fluorophore with well-characterized, albeit solvent-dependent, spectral properties. Its application in fluorogenic assays, particularly for proteases, provides a sensitive and reliable method for quantifying enzyme activity. This guide offers a comprehensive overview of its key characteristics and provides standardized protocols to aid researchers in the effective design and execution of AMC-based experiments. The provided workflows for protease assays and the visualization of its use in detecting caspase-3 activity



highlight the practical utility of AMC in advancing research in drug discovery and molecular biology.

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